4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
Overview
Description
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a chlorine atom at the 4-position and an amine group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptor tyrosine kinases .
Mode of Action
The mode of action of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine involves interactions at the molecular level. The compound has a covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton . This structure allows it to form moderately strong intermolecular N–H⋯N hydrogen bonds and weak C–H⋯Cl closed-shell interactions .
Biochemical Pathways
The compound’s electronic structure, as calculated by density functional theory (dft) at the blyp level, implies a high kinetic stability .
Result of Action
The compound’s high kinetic stability, indicated by a large homo–lumo energy gap, suggests that it may have significant effects at the molecular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to light, heat, or reactive gases could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form moderately strong intermolecular hydrogen bonds, particularly N–H⋯N and C–H⋯Cl interactions . These interactions suggest that this compound can influence the stability and function of biomolecules it interacts with.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tropomyosin receptor kinases (TRKs) can trigger downstream signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to form hydrogen bonds and interact with TRKs suggests that it can modulate the activity of these kinases, leading to altered cellular responses . Additionally, its electronic structure, characterized by a large HOMO–LUMO energy gap, implies high kinetic stability, which may contribute to its effectiveness in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over timeThe compound’s stability and degradation patterns are crucial for understanding its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is essential for determining safe and effective dosage ranges for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its interactions with TRKs and other biomolecules suggest that it can modulate metabolic processes, potentially leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its localization can affect its activity and function, making it important to study how it is distributed within cells and how this distribution impacts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with ammonia or an amine source under controlled temperature and pressure . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolo[2,3-b]pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the amine group at the 5-position.
5-chloro-1H-pyrrolo[2,3-b]pyridine: Chlorine atom is at the 5-position instead of the 4-position.
1H-pyrrolo[2,3-b]pyridine: Lacks both the chlorine atom and the amine group.
Uniqueness
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPOGAUVNOSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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